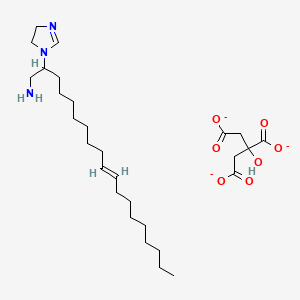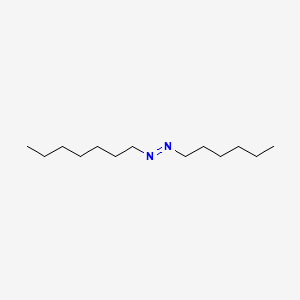
Heptane, hexyldiazeno-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptyl(hexyl)diazene is an organic compound with the molecular formula C13H28N2 It belongs to the class of diazenes, which are characterized by the presence of a diazo group (-N=N-) within their molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptyl(hexyl)diazene typically involves the reaction of heptylamine with hexylamine in the presence of an oxidizing agent. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 0-25°C. The reaction proceeds through the formation of an intermediate diazonium salt, which subsequently undergoes coupling to form the desired diazene compound.
Industrial Production Methods
Industrial production of heptyl(hexyl)diazene may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Heptyl(hexyl)diazene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert heptyl(hexyl)diazene to the corresponding hydrazine derivative.
Substitution: The diazo group can participate in substitution reactions, often leading to the formation of azo compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts such as copper or palladium and may be carried out under mild to moderate temperatures.
Major Products
Oxidation: Nitrosoheptyl(hexyl)diazene, Nitroheptyl(hexyl)diazene
Reduction: Heptylhydrazine, Hexylhydrazine
Substitution: Various azo compounds depending on the substituent introduced.
Scientific Research Applications
Heptyl(hexyl)diazene has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of azo compounds and as a precursor for other diazo derivatives.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of heptyl(hexyl)diazene involves its interaction with molecular targets through the diazo group. The compound can undergo cis-trans isomerization, which is influenced by factors such as light and temperature. This isomerization can affect the compound’s reactivity and interaction with biological molecules, potentially leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Unsymmetrical dimethylhydrazine: A related compound with similar diazo functionality but different alkyl groups.
Symmetrical dimethylhydrazine: Another diazene compound with symmetrical alkyl groups.
Uniqueness
Heptyl(hexyl)diazene is unique due to its specific alkyl chain lengths, which can influence its physical and chemical properties. This makes it distinct from other diazene compounds and potentially useful for specialized applications where these properties are advantageous.
Properties
CAS No. |
73806-69-6 |
|---|---|
Molecular Formula |
C13H28N2 |
Molecular Weight |
212.37 g/mol |
IUPAC Name |
heptyl(hexyl)diazene |
InChI |
InChI=1S/C13H28N2/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h3-13H2,1-2H3 |
InChI Key |
LPSRJNSDSFZSGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN=NCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


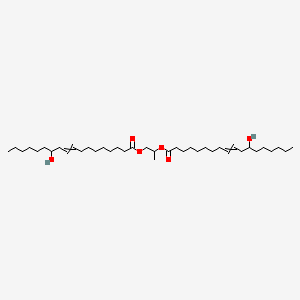
![3-[(4-Bromobenzyl)sulfanyl]-6-ethoxypyridazine](/img/structure/B13768453.png)
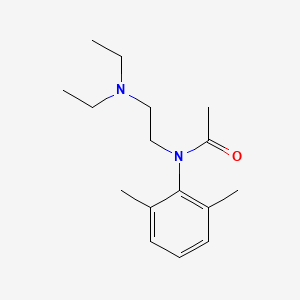
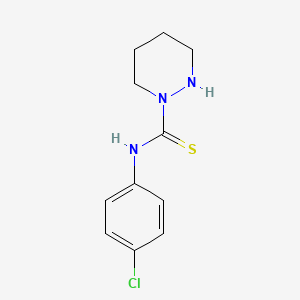

![Phenol, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[2-methyl-](/img/structure/B13768473.png)
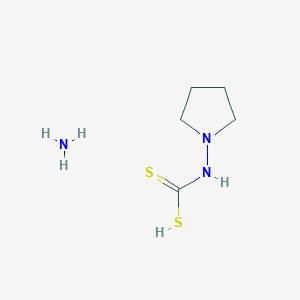
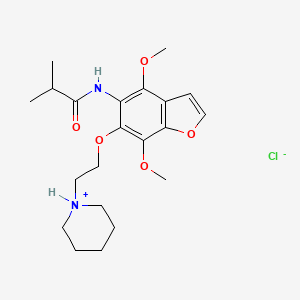
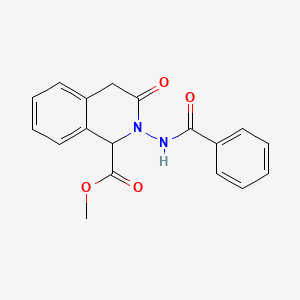
![2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl dihydrogen phosphate;phosphoric acid;chloride](/img/structure/B13768481.png)



